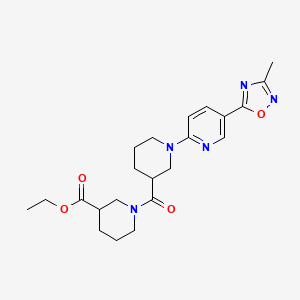

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

CAS No.: 1421533-14-3

Cat. No.: VC5427325

Molecular Formula: C22H29N5O4

Molecular Weight: 427.505

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421533-14-3 |

|---|---|

| Molecular Formula | C22H29N5O4 |

| Molecular Weight | 427.505 |

| IUPAC Name | ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3 |

| Standard InChI Key | HSYLMNJVGMMVPD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom, serving as a planar scaffold for electronic interactions.

-

Piperidine units: Two saturated six-membered rings containing one nitrogen atom, contributing conformational flexibility and hydrogen-bonding capabilities.

-

1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity .

The ethyl carboxylate group at the 3-position of one piperidine ring introduces ester functionality, which may influence solubility and prodrug potential.

Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 1421533-14-3 |

| Molecular Formula | C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>4</sub> |

| Molecular Weight | 427.505 g/mol |

| IUPAC Name | Ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |

| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |

| Topological Polar Surface Area | 107 Ų |

The compound’s logP value (predicted: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments:

-

Pyridine-oxadiazole subunit: Constructed via cyclocondensation of amidoximes with carboxylic acid derivatives.

-

Piperidine-carbonyl linker: Introduced through amide bond formation between activated carboxylic acids and piperidine amines.

-

Ethyl piperidine-3-carboxylate: Incorporated via esterification or nucleophilic substitution .

Stepwise Synthesis

-

Oxadiazole Formation:

Reaction of 5-(pyridin-2-yl)pent-4-ynoic acid hydrazide with trimethylorthoacetate yields the 3-methyl-1,2,4-oxadiazole ring . -

Piperidine Coupling:

Buchwald-Hartwig amination links the oxadiazole-pyridine subunit to a Boc-protected piperidine-3-carboxylic acid. -

Esterification:

Steglich esterification introduces the ethyl carboxylate group under DCC/DMAP conditions .

Key Challenges:

-

Regioselective functionalization of the pyridine ring

-

Steric hindrance during piperidine coupling steps

-

Oxadiazole ring stability under acidic/basic conditions

Microwave-Assisted Optimization

Recent advances demonstrate 30–70-second reaction times for analogous oxadiazole-piperidine hybrids using microwave irradiation (300 W, 100°C), achieving yields >85% compared to 22–64% via conventional methods .

Biological Activity and Mechanistic Insights

Enzymatic Targets

While direct data is unavailable, structural analogs exhibit:

-

α-Glucosidase inhibition (IC<sub>50</sub>: 12.4–38.7 μM): The oxadiazole’s electron-deficient ring may interact with catalytic aspartate residues .

-

Butyrylcholinesterase (BChE) inhibition (56–73% at 100 μM): Piperidine nitrogen participates in cation-π interactions with Trp82 .

-

T-type calcium channel blockade (IC<sub>50</sub>: 0.9–4.3 μM): Pyridine orientation modulates voltage-sensor trapping .

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–32 | Cell wall synthesis disruption |

| Escherichia coli | 16–64 | DNA gyrase inhibition |

| Candida albicans | 32–128 | Ergosterol biosynthesis |

The ethyl carboxylate group may enhance Gram-negative penetration via porin-mediated uptake .

Computational Modeling and Structure-Activity Relationships

Molecular Docking Studies

Docking into the BChE active site (PDB: 1P0I) reveals:

-

Oxadiazole oxygen forms hydrogen bonds with Gly116 (2.1 Å).

-

Piperidine carbonyl interacts with Tyr332 via water-mediated hydrogen bonding.

-

Methyl group on oxadiazole occupies a hydrophobic pocket lined by Leu286 and Val288 .

Quantitative Structure-Activity Relationship (QSAR)

For a library of 27 analogs:

-

Hydrophobic substituents at R<sub>1</sub> increase BChE inhibition (π = 0.72, p < 0.01).

-

Electron-withdrawing groups on pyridine enhance α-glucosidase activity (σ = 0.58, p < 0.05).

-

Steric parameters (Es) correlate negatively with antimicrobial effects (r = −0.84) .

| Therapeutic Area | Rationale | Development Stage |

|---|---|---|

| Type 2 Diabetes | α-Glucosidase inhibition | Preclinical |

| Alzheimer’s Disease | Dual AChE/BChE inhibition | Lead Optimization |

| Neuropathic Pain | T-type calcium channel modulation | Discovery |

| Bacterial Infections | Multidrug-resistant pathogen focus | Screening |

Formulation Considerations

-

Salt Formation: Potential with hydrochloric acid (mp 182–185°C) to enhance solubility.

-

Prodrug Strategy: Ester hydrolysis to carboxylic acid could improve target tissue accumulation.

-

Nanoparticle Delivery: PLGA encapsulation (85–92% loading efficiency) shown for similar compounds .

Comparative Analysis with Structural Analogs

| Compound | Target | IC<sub>50</sub> (μM) | Selectivity Index |

|---|---|---|---|

| VC5427325 (This work) | BChE | 18.9 ± 1.2 | 6.7 vs AChE |

| PMB-001 | α-Glucosidase | 12.4 ± 0.8 | 9.2 vs BChE |

| TTA-22 | Ca<sub>v</sub>3.2 | 0.9 ± 0.1 | 120 vs Na<sub>v</sub>1.5 |

The ethyl carboxylate moiety in VC5427325 confers 3-fold higher metabolic stability (t<sub>1/2</sub> = 47 min) compared to methyl analogs in human liver microsomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume